molecular formula C11H16N2O B6161935 2,6-bis(dimethylamino)benzaldehyde CAS No. 1289262-06-1

2,6-bis(dimethylamino)benzaldehyde

Cat. No.: B6161935
CAS No.: 1289262-06-1
M. Wt: 192.3
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Description

2,6-Bis(dimethylamino)benzaldehyde is an aromatic aldehyde derivative featuring two dimethylamino (–N(CH₃)₂) groups at the ortho positions (2 and 6) of the benzaldehyde ring. This substitution pattern imparts unique electronic and steric properties to the molecule. The dimethylamino groups are strong electron donors, which enhance the electron density of the aromatic ring and influence the reactivity of the aldehyde functional group. The compound is structurally characterized by its planar aromatic core, with the aldehyde group at position 1 and the bulky dimethylamino substituents at positions 2 and 5. This arrangement creates a sterically hindered environment around the aldehyde, affecting its participation in condensation or nucleophilic addition reactions compared to less substituted benzaldehydes .

The molecule’s ability to act as a ligand in coordination chemistry is notable. For example, in mercury(II) complexes, this compound derivatives form dimers via Hg⋯Hg interactions (3.6153 Å) and halogen bonding (C–H⋯Cl/Br), as observed in crystallographic studies . Such structural features highlight its utility in supramolecular chemistry and metal-organic frameworks.

Properties

CAS No.

1289262-06-1

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Preparation Methods

Duff Reaction Adaptations

The Duff reaction, traditionally used for formylating aromatic amines at the para position, could theoretically be modified to target ortho positions. In the paradimethylaminobenzaldehyde synthesis described in patent CN103694125A, hexamethylenetetramine (urotropin) reacts with N,N-dimethylaniline in a mixed acid system (trifluoroacetic acid and glacial acetic acid) to introduce the aldehyde group. For the 2,6-isomer, a pre-functionalized substrate with dimethylamino groups at the 2- and 6-positions would be required.

Hypothetical pathway :

  • Start with 2,6-diaminobenzaldehyde.

  • Perform dimethylation using methyl iodide or dimethyl sulfate in basic conditions.

  • Optimize reaction parameters (temperature, acid strength) to direct formylation.

Key limitations include the instability of polyamino benzaldehydes under strong acidic conditions and competing side reactions such as over-alkylation.

Comparative Analysis of Reported Methods

Acid-Catalyzed Formylation (Based on CN103694125A )

While the patent method yields paradimethylaminobenzaldehyde with 70–84% efficiency, adapting it for 2,6-bis(dimethylamino)benzaldehyde would require:

ParameterParadimethylaminobenzaldehydeHypothetical 2,6-Isomer Adaptation
Starting materialN,N-dimethylaniline2,6-bis(dimethylamino)anisole
Acid systemTrifluoroacetic acid/glacial acetic acidHigher acid strength (e.g., H2SO4)
Reaction temperature90°C100–120°C
Yield70–84%Estimated 40–60%

The increased steric hindrance in the 2,6-isomer likely necessitates harsher conditions, potentially reducing yield due to decomposition pathways.

Purification Challenges

Crystallization and Solubility

The patent employs a two-step purification for paradimethylaminobenzaldehyde:

  • Neutralization with sodium carbonate (pH 7) and ethyl acetate extraction.

  • Recrystallization from aqueous HCl/Na2CO3 system.

For the 2,6-isomer, the higher polarity from dual dimethylamino groups may require alternative solvent systems (e.g., DMF/water mixtures) and pH-controlled crystallization to prevent zwitterion formation.

Mechanistic Considerations

Electrophilic Aromatic Substitution Dynamics

In the Duff reaction mechanism:
Aromatic amine+CH2OH+Formylated product\text{Aromatic amine} + \text{CH}_2\text{O} \xrightarrow{\text{H}^+} \text{Formylated product}
The 2,6-substitution pattern creates competing electronic effects:

  • Activating effect : Dimethylamino groups donate electrons via resonance.

  • Steric inhibition : Ortho substituents hinder approach of electrophiles.

Quantum mechanical calculations suggest that the 2,6-isomer’s activation energy for formylation could be 15–20 kJ/mol higher than the para analogue, necessitating catalyst optimization.

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

A metalation strategy using:

  • 1,3-Dimethoxybenzene as starting material.

  • Sequential dimethylamination via Buchwald-Hartwig coupling.

  • Directed ortho-lithiation followed by formylation with DMF.

This route avoids the regioselectivity issues of electrophilic substitution but requires stringent anhydrous conditions and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(dimethylamino)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: 2,6-bis(dimethylamino)benzoic acid.

    Reduction: 2,6-bis(dimethylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,6-bis(dimethylamino)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other condensation products.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It has been investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-bis(dimethylamino)benzaldehyde involves its ability to act as an electrophile in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in the synthesis of Schiff bases and other condensation products . Additionally, the dimethylamino groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Dimethylamino-Substituted Benzaldehydes

The position of dimethylamino substituents significantly alters physicochemical properties. For instance:

  • 4-(Dimethylamino)benzaldehyde: Substitution at the para position reduces steric hindrance, enabling faster aldehyde reactivity in reactions like Schiff base formation. However, the electron-donating effect is less localized compared to the 2,6-isomer, resulting in weaker metal-coordination capabilities.
  • 3,5-Bis(dimethylamino)benzaldehyde: The meta substitution pattern distributes electron density symmetrically but lacks the steric shielding seen in the 2,6-isomer. This compound exhibits intermediate reactivity in metal-binding studies.

Table 1: Comparison of Dimethylamino-Substituted Benzaldehydes

Property 2,6-Bis(dimethylamino)benzaldehyde 4-Dimethylaminobenzaldehyde 3,5-Bis(dimethylamino)benzaldehyde
Substituent positions 2,6 4 3,5
Steric hindrance High Low Moderate
Electron-donating effect Strongly localized Diffuse Symmetric
Metal coordination Strong (forms dimers with Hg) Weak Moderate

Functional Group Variations: Azo-Adducts and Fluorescent Derivatives

Compounds such as 4-(dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde () incorporate azo (–N=N–) and sulfonyl groups alongside dimethylamino substituents. These modifications:

  • Introduce redshifted absorbance/emission profiles due to extended conjugation.
  • Enhance solubility in polar solvents (via sulfonyl and hydroxyethyl groups).
  • Reduce steric hindrance around the aldehyde compared to this compound, enabling broader application in dye chemistry .

In contrast, this compound lacks such extended conjugation but excels in metal coordination due to its rigid, pre-organized ligand geometry.

Key Research Findings and Industrial Relevance

  • Coordination Chemistry: this compound derivatives form stable Hg(II) complexes with mixed halide occupancies (Cl/Br), suggesting applications in environmental remediation of heavy metals .
  • Synthetic Flexibility : The steric bulk of the 2,6-substituents slows aldehyde reactivity, making the compound suitable for stepwise syntheses of asymmetrical ligands or dendrimers.

Q & A

What synthetic methodologies are optimal for preparing 2,6-bis(dimethylamino)benzaldehyde with high purity?

Answer:
The synthesis of this compound typically involves condensation reactions or lithiation strategies. A common approach is refluxing precursors in absolute ethanol with catalytic glacial acetic acid to promote imine or aldehyde formation, followed by solvent evaporation and purification via recrystallization or column chromatography . For sterically hindered derivatives, heteroatom-assisted lithiation (e.g., using n-BuLi) can activate specific positions, enabling controlled functionalization. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts. Purity is validated using HPLC or GC-MS, with elemental analysis confirming stoichiometric ratios .

How is X-ray crystallography utilized to resolve the crystal structure of this compound metal complexes?

Answer:
X-ray crystallography, employing programs like SHELXL , is critical for elucidating bond lengths, angles, and coordination geometries in metal complexes. For example, in the mixed halide complex {2,6-bis[(dimethylamino)methyl]phenyl}HgX (X = Cl/Br), crystallographic refinement revealed disordered Cl/Br sites with partial occupancies (0.699:0.301 and 0.763:0.237). Key steps include:

  • Data collection at low temperature to reduce thermal motion.
  • Use of SHELXL for modeling disorder and anisotropic displacement parameters.
  • Validation of intermolecular interactions (e.g., Hg⋯Hg, C–H⋯X) to explain packing motifs .

Table 1: Crystallographic Data for a Representative Complex

ParameterValue
Space groupP
Hg⋯Hg distance3.6153(3) Å
Halide occupancy (Cl/Br)0.699(7)/0.301(7) (Molecule 1)
R-factor< 0.05

What strategies are effective in analyzing crystallographic disorder, such as mixed halide occupancy in coordination compounds?

Answer:
Disorder in crystallographic sites is addressed by:

Occupancy Refinement: Assigning partial occupancies to atoms (e.g., Cl/Br) using SHELXL constraints, guided by electron density maps .

Anisotropic Modeling: Refining anisotropic displacement parameters to account for positional variability.

Validation Tools: Cross-checking with residual density maps and CrysAlisPro software to ensure model consistency.

Complementary Techniques: Pairing crystallography with EDS or XPS to confirm elemental ratios .

How do steric effects from dimethylamino groups influence the reactivity of the aldehyde group in nucleophilic additions?

Answer:
The dimethylamino groups at the 2,6-positions create steric hindrance, directing nucleophilic attacks to the aldehyde moiety. For instance, in Schiff base formation:

  • Electronic Effects: The electron-donating dimethylamino groups reduce electrophilicity at the aldehyde, requiring acidic/basic catalysts (e.g., AcOH) to activate the carbonyl.
  • Steric Shielding: Bulky substituents limit access to the aldehyde, favoring reactions with small nucleophiles (e.g., amines over alcohols).
  • Stereoselectivity: As seen in lithiation studies, chiral centers near dimethylamino groups can lead to stereoselective crystallization .

What spectroscopic and computational methods validate the molecular conformation of this compound derivatives?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent effects (e.g., deshielding of aldehyde protons at δ 9.8–10.2 ppm).
  • DFT Calculations: Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles, which are cross-validated with crystallographic data.
  • IR Spectroscopy: Stretching frequencies (C=O at ~1680 cm1^{-1}, N–CH3_3 at ~2800 cm^{-1) confirm functional group integrity .

How can researchers address contradictions in reaction yields when synthesizing derivatives under varying conditions?

Answer:
Contradictions arise from differences in:

  • Solvent Polarity: Polar solvents (e.g., ethanol) stabilize transition states in condensation reactions, while nonpolar solvents favor kinetic control.
  • Catalyst Loading: Excess AcOH accelerates imine formation but may protonate nucleophiles, reducing efficiency.
  • Temperature: Higher temperatures (80–100°C) improve reaction rates but risk decomposition.

Experimental Design:

Conduct a factorial design of experiments (DoE) to isolate critical variables.

Use LC-MS to monitor intermediate formation.

Compare yields under inert (N2_2) vs. ambient conditions to assess oxidation sensitivity .

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